molecular formula C15H20N2O2 B1612367 tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate CAS No. 90606-77-2

tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate

Cat. No. B1612367
CAS RN: 90606-77-2
M. Wt: 260.33 g/mol
InChI Key: KKKDSTYVFRNJIN-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate” is a derivative of bipyridine, which is a type of heterocyclic compound. The tert-butyl group and carboxylate ester group suggest that this compound might have interesting reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound likely features a planar bipyridine core, with the tert-butyl and carboxylate groups attached at the 5’ and 1’ positions, respectively .


Chemical Reactions Analysis

Bipyridine compounds are known to participate in various chemical reactions, often serving as ligands in metal-catalyzed reactions . The presence of the tert-butyl group and carboxylate ester could influence the reactivity of the bipyridine core.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The planar bipyridine core might contribute to π-π stacking interactions, while the tert-butyl group could provide steric bulk .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound isn’t available, general precautions include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The study and application of bipyridine derivatives, including “tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate”, is a potential area of future research. These compounds could have interesting properties and uses in areas such as catalysis, materials science, and medicinal chemistry .

properties

IUPAC Name

tert-butyl 4-pyridin-2-yl-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)13-6-4-5-9-16-13/h4-7,9H,8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDSTYVFRNJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582434
Record name tert-Butyl 3',6'-dihydro[2,4'-bipyridine]-1'(2'H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate

CAS RN

90606-77-2
Record name tert-Butyl 3',6'-dihydro[2,4'-bipyridine]-1'(2'H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

52 mg tetrakis(triphenylphosphine) palladium was added to 100 mg 2-chloropyridine, 327 mg 4-(4,4,5,5-tetramethyl-(1,3,2)dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and 0.88 mL 2 mol/L sodiumcarbonate in 2 mL dioxane. The reaction was stirred for 15 min. at 140° C. in a microwave. Water was added and the reaction was extracted with DCM. The organic layer was dried and evaporated. The residue was purified by HPLC to yield 116 mg of the desired product. Rt: 1.03 min (method L), (M+H)+: 261
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
52 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.500 g, 1.04 mmol), 2-bromopyridine (0.164 g, 1.04 mmol), sodium carbonate (0.439 g, 4.14 mmol), tetrakis(triphenylphosphine)palladium(0) (0.120 g, 0.103 mmol) in ethylene glycol dimethyl ether (20 mL) and water (10 mL) was heated at about 85° C. for about 12 hours. The reaction mixture was allowed to cool to ambient temperature and the solvent was removed under reduced pressure. The residue was partitioned between water (25 mL) and dichloromethane (50 mL). The organic layer was separated and the aqueous layer was further extracted with dichloromethane (2×50 mL). The combined organic extracts were dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by using preparative RP-HPLC (Rainin C18, 8 mm, 300 Å, 35 cm; 5-100% acetonitrile—0.1M ammonium acetate over 20 min, 100% acetonitrile hold 10 minutes, 21 mL/min) to give tert-butyl 4-(pyridin-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.202 g, 0.776 mmol) as a white solid; RP-HPLC (Table 1, Method b) Rt 2.78 min; m/z: (M+H)+ 261.
Quantity
0.164 g
Type
reactant
Reaction Step One
Quantity
0.439 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1 g, 3.23 mmol) in dioxane (35 ml) and water (2.0 ml) was added 2-bromopyridine (2.9 g, 18.35 mmol), K3PO4 (3.8 g, 17.90 mmol) and Pd(PPh3)4 (350 mg, 0.30 mmol), and the resulting mixture was allowed to react with stirring for 3 hours at 90° C. The reaction mixture was diluted with water (180 ml) and extracted with ethyl acetate (3×50 ml). The organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the residue, which was purified via silica gel column chromatography (2% ethyl acetate in petroleum ether) to afford tert-butyl 4-(pyridin-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as pink oil (1.1 g, 70%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
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Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
catalyst
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Next, a pure solution of 4-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (18 g, 54 mmol) in THF (˜200 mL) was treated with 2-pyridylzinc bromide 0.5 molar solution in THF (from Aldrich, brown color) (124 mL, 62.5 mmol, 1.15 eq.) followed by Pd(PPh3)4 (from Strem Chemicals) (625 mg). The reaction mixture was heated at 60° C. for 90 minutes. The THF was removed by rotary evaporator. Ethyl acetate (300 mL) and 1 N NaOH (200 mL) were added to the residue, and the zinc salts were removed by filtration. The organic layer was separated and washed with brine (300 mL), dried (MgSO4), and concentrated on the rotary evaporator to give brown oil. Purification by flash chromatography using Hexane:Ethyl acetate 6:4 as eluent gave 9.0 g (64% yield) of 3′,6′-dihydro-2′H-[2,4′]bipyridinyl-1′-carboxylic acid tert-butyl ester as colorless oil. 1H NMR (300 MHz, DMSO-d6) δ 1.43 (s, 9H), 2.56 (m, 2H), 3.54 (t, 2H), 4.04 (m, 2H), 6.08 (m, 1H), 7.25 (dd, 1H), 7.56 (d, J=9 Hz, 1H), 7.77 (m, 1H), 8.54 (m, 1H); MS (DCI—NH3) m/z 259 (M+H)+, 277 (M+H+18)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
124 mL
Type
solvent
Reaction Step One
Quantity
625 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
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tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
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tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
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tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
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tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
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tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate

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